(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
Overview
Description
(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate is a synthetic organic compound that features a complex structure incorporating a fluorinated pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This step often starts with the cyclization of a suitable precursor to form the pyrrolopyridine ring system.
Fluorination: Introduction of the fluorine atom at the desired position on the pyrrolopyridine ring.
Triisopropylsilyl Protection: Protection of the nitrogen atom using a triisopropylsilyl group to enhance stability and facilitate further reactions.
Acrylate Formation: The final step involves the formation of the acrylate ester through a coupling reaction, typically using acryloyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine ring.
Reduction: Reduction reactions can target the acrylate ester or the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate exerts its effects depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalytic Action: As a ligand, it can influence the reactivity and selectivity of metal catalysts.
Comparison with Similar Compounds
Similar Compounds
- (E)-Methyl 3-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
- (E)-Methyl 3-(5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the electronic properties and reactivity of the compound, making it unique compared to its chloro or bromo analogs.
- Stability : The triisopropylsilyl group provides enhanced stability, which is beneficial in various synthetic and application contexts.
This detailed overview should provide a comprehensive understanding of (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
methyl (E)-3-[5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2Si/c1-13(2)26(14(3)4,15(5)6)23-11-10-17-16(8-9-19(24)25-7)18(21)12-22-20(17)23/h8-15H,1-7H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZQUJQEHXMRX-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678426 | |
Record name | Methyl (2E)-3-{5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241950-74-2 | |
Record name | Methyl (2E)-3-{5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.